molecular formula C12H18O3 B13782001 (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one CAS No. 88580-86-3

(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one

Cat. No.: B13782001
CAS No.: 88580-86-3
M. Wt: 210.27 g/mol
InChI Key: OCZQJFJNWTYDNP-UHFFFAOYSA-N
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Description

(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one is a complex organic compound belonging to the class of benzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one typically involves multiple steps, including the formation of the benzofuran ring and the introduction of various functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position.

    Alkylation: Introduction of the methyl and methylethenyl groups.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, researchers may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against specific targets.

Industry

In industry, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and affecting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzofurans with different substituents, such as:

    2,3-Dihydrobenzofuran: A simpler benzofuran derivative.

    6-Hydroxybenzofuran: A benzofuran with a hydroxyl group at the 6-position.

    3-Methylbenzofuran: A benzofuran with a methyl group at the 3-position.

Uniqueness

The uniqueness of (3aS,4R,6S,7aR)-hexahydro-4-hydroxy-3a-methyl-6-(1-methylethenyl)benzofuran-2(3H)-one lies in its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties.

Properties

88580-86-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-hydroxy-3a-methyl-6-prop-1-en-2-yl-3,4,5,6,7,7a-hexahydro-1-benzofuran-2-one

InChI

InChI=1S/C12H18O3/c1-7(2)8-4-9(13)12(3)6-11(14)15-10(12)5-8/h8-10,13H,1,4-6H2,2-3H3

InChI Key

OCZQJFJNWTYDNP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC(C2(CC(=O)OC2C1)C)O

Origin of Product

United States

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